molecular formula C17H15BrN2O3 B4407916 2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole

2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole

Cat. No.: B4407916
M. Wt: 375.2 g/mol
InChI Key: HBOFZCLHTCPWKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole is a heterocyclic compound that belongs to the oxadiazole family. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of both bromophenyl and ethoxyphenoxy groups in its structure imparts unique chemical properties that make it a valuable subject for research.

Properties

IUPAC Name

2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN2O3/c1-2-21-14-7-9-15(10-8-14)22-11-16-19-20-17(23-16)12-3-5-13(18)6-4-12/h3-10H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOFZCLHTCPWKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCC2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Introduction of the bromophenyl group: This step often involves the use of bromobenzene derivatives in a nucleophilic substitution reaction.

    Attachment of the ethoxyphenoxy group: This is usually done through etherification reactions involving phenols and alkyl halides.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:

    Continuous flow reactors: To maintain consistent reaction conditions and improve efficiency.

    Catalysts: To enhance reaction rates and selectivity.

    Purification techniques: Such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the bromophenyl and ethoxyphenoxy sites.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing agents: Like lithium aluminum hydride or sodium borohydride for reduction reactions.

    Substitution reagents: Including halides, alkylating agents, and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Can lead to the formation of carboxylic acids or ketones.

    Reduction: May produce alcohols or amines.

    Substitution: Can result in various substituted derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its use in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance:

    Antimicrobial Activity: The compound may disrupt bacterial cell walls or interfere with essential enzymes.

    Anticancer Activity: It could induce apoptosis in cancer cells by targeting specific signaling pathways.

    Anti-inflammatory Activity: The compound might inhibit the production of pro-inflammatory cytokines or block inflammatory signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
  • 2-(4-fluorophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
  • 2-(4-methylphenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole

Uniqueness

Compared to these similar compounds, 2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can also enhance the compound’s ability to participate in halogen bonding, which is important in medicinal chemistry for drug design.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
2-(4-bromophenyl)-5-[(4-ethoxyphenoxy)methyl]-1,3,4-oxadiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.